Cas no 2091563-28-7 (3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine)

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
- AKOS026710877
- F1907-6508
- 2091563-28-7
- Pyrrolidine, 3-(methoxymethyl)-4-(trifluoromethyl)-
- 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine
-
- インチ: 1S/C7H12F3NO/c1-12-4-5-2-11-3-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3
- InChIKey: QYDRPMJSGCHIIA-UHFFFAOYSA-N
- ほほえんだ: FC(C1CNCC1COC)(F)F
計算された属性
- せいみつぶんしりょう: 183.08709849g/mol
- どういたいしつりょう: 183.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.132±0.06 g/cm3(Predicted)
- ふってん: 152.1±35.0 °C(Predicted)
- 酸性度係数(pKa): 8.78±0.10(Predicted)
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6508-0.25g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 0.25g |
$396.0 | 2023-09-07 | |
Life Chemicals | F1907-6508-1g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 1g |
$439.0 | 2023-09-07 | |
TRC | M219921-500mg |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 500mg |
$ 410.00 | 2022-06-02 | ||
Life Chemicals | F1907-6508-10g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 10g |
$1844.0 | 2023-09-07 | |
TRC | M219921-1g |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 1g |
$ 635.00 | 2022-06-02 | ||
Life Chemicals | F1907-6508-2.5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 2.5g |
$878.0 | 2023-09-07 | |
Life Chemicals | F1907-6508-5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 5g |
$1317.0 | 2023-09-07 | |
Life Chemicals | F1907-6508-0.5g |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 95%+ | 0.5g |
$417.0 | 2023-09-07 | |
TRC | M219921-100mg |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine |
2091563-28-7 | 100mg |
$ 115.00 | 2022-06-02 |
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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4. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidineに関する追加情報
Introduction to 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS No. 2091563-28-7)
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine, identified by the chemical abstracts service number 2091563-28-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a pyrrolidine core substituted with a methoxymethyl group at the 3-position and a trifluoromethyl group at the 4-position, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-donating and electron-withdrawing groups makes this compound a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The trifluoromethyl moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its incorporation into 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine enhances the compound's potential to interact with biological targets, making it a valuable candidate for further exploration. Recent studies have highlighted the role of trifluoromethyl-containing compounds in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The methoxymethyl group, on the other hand, provides a reactive site for further functionalization, allowing chemists to explore diverse derivatives with tailored properties.
In the context of modern drug development, 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine represents a promising lead compound. Its unique structural features have been investigated in several preclinical studies aimed at identifying new pharmacological targets. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the trifluoromethyl and methoxymethyl groups may contribute to enhanced binding interactions with protein targets, thereby improving drug efficacy.
Moreover, the pyrrolidine ring itself is a common motif in biologically active molecules. Its rigid structure can mimic natural product scaffolds and facilitate optimal binding to enzymes and receptors. The substitution pattern in 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine has been strategically designed to optimize pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl group can increase metabolic stability, while the presence of the methoxymethyl group allows for further derivatization through nucleophilic substitution or other chemical transformations.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine for biological activity. Molecular modeling techniques predict that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathways. For example, studies suggest that derivatives of this scaffold could interfere with cyclin-dependent kinases (CDKs), which are overactive in many cancers. Such findings underscore the importance of exploring novel heterocyclic compounds like 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine as potential therapeutic agents.
The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine involves multi-step organic reactions that highlight the compound's synthetic accessibility despite its complex structure. Key synthetic strategies include nucleophilic substitution reactions followed by protection-deprotection steps to introduce the desired functional groups. The use of fluorinated reagents has been crucial in incorporating the trifluoromethyl moiety efficiently. These synthetic methodologies are consistent with current trends in pharmaceutical chemistry, where atom economy and sustainability are increasingly prioritized.
From a medicinal chemistry perspective, 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine serves as a platform for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyrrolidine ring or introducing additional functional groups, researchers can fine-tune biological properties such as potency and selectivity. This approach has been instrumental in developing drugs with improved therapeutic profiles. The compound's versatility makes it an attractive candidate for collaboration between academic institutions and pharmaceutical companies aiming to discover new medicines.
The potential applications of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine extend beyond oncology. Preliminary data suggest that it may also exhibit antimicrobial properties, making it relevant for addressing antibiotic-resistant pathogens. The unique combination of structural features could disrupt essential bacterial processes or viral replication mechanisms without targeting human enzymes directly. Such broad-spectrum activity would be highly valuable in combating emerging infectious diseases.
In conclusion,3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS No. 2091563-28-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of a pyrrolidine core substituted with both electron-donating and electron-withdrawing groups positions it as an excellent candidate for drug discovery efforts targeting various diseases. Ongoing studies continue to explore its biological activities and synthetic possibilities, reinforcing its importance as a lead compound in medicinal chemistry.
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